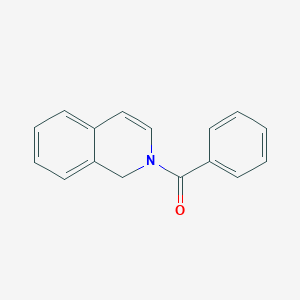
9H-Purin-6-amine, 9-(4-methoxy-2-cyclopenten-1-yl)-, (1R-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxy group attached to a cyclopentene ring, which is further connected to a purine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene, yielding (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.
Introduction of the Methoxy Group: The hydroxy group on the cyclopentene ring is then converted to a methoxy group using methylating agents such as methyl iodide in the presence of a base.
Coupling with Purine Moiety: The methoxycyclopentene intermediate is then coupled with a purine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the cyclopentene ring.
科学的研究の応用
9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its purine structure, which is common in many biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.
作用機序
The mechanism of action of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, including antiviral or anticancer activities.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine moiety.
9-((1R,4S)-4-Hydroxycyclopent-2-en-1-yl)-9H-purin-6-amine: A closely related compound with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives. This makes it a valuable compound for exploring new therapeutic avenues and synthetic methodologies.
特性
CAS番号 |
194606-97-8 |
|---|---|
分子式 |
C11H13N5O |
分子量 |
231.25 g/mol |
IUPAC名 |
9-[(1R,4S)-4-methoxycyclopent-2-en-1-yl]purin-6-amine |
InChI |
InChI=1S/C11H13N5O/c1-17-8-3-2-7(4-8)16-6-15-9-10(12)13-5-14-11(9)16/h2-3,5-8H,4H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1 |
InChIキー |
OMOAJIOJPLKBFH-JGVFFNPUSA-N |
異性体SMILES |
CO[C@H]1C[C@H](C=C1)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
COC1CC(C=C1)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


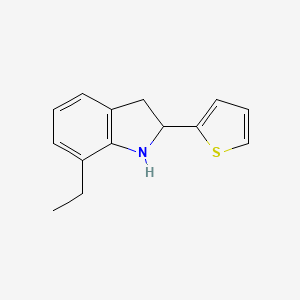


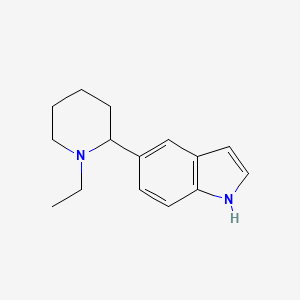
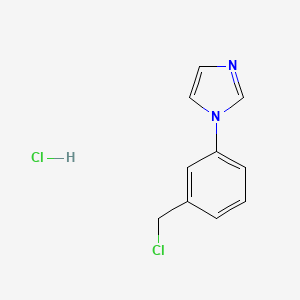
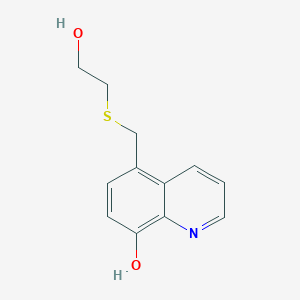


![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)


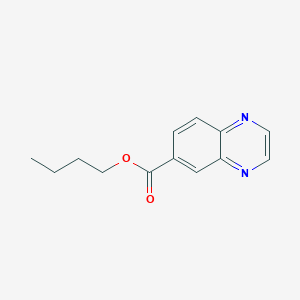
![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
